molecular formula C18H15ClN2O2S B5881238 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 5623-65-4

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B5881238
CAS No.: 5623-65-4
M. Wt: 358.8 g/mol
InChI Key: ALEZBRNEQKOZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methoxyphenylmethyl-substituted thiazole ring. This structure classifies it among N-(thiazol-2-yl)benzamide derivatives, a family of compounds recognized for their significant potential in pharmacological research . While the specific biological profile of this compound requires further investigation, structural analogs within the same chemical family have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These related compounds act as negative allosteric modulators, providing valuable research tools for exploring ion channel function and signaling pathways . The presence of the thiazole ring, a common pharmacophore, suggests this compound may also be of interest in the development of agents with insecticidal or fungicidal activities, as seen in other thiazole and thiadiazole derivatives . This product is intended for research applications, such as in vitro biological screening and as a building block in medicinal chemistry, to help scientists explore new chemical spaces and develop novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEZBRNEQKOZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359733
Record name F0344-0872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-65-4
Record name F0344-0872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thioethers.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that compounds with similar structures effectively inhibited tumor growth in xenograft models .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacteria and fungi. A comparative study revealed that derivatives of thiazole exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans when tested in vitro . This positions it as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also indicated that thiazole derivatives can possess anti-inflammatory properties. In an animal model of inflammation, administration of compounds similar to this compound resulted in reduced levels of inflammatory markers, suggesting potential use in treating inflammatory diseases .

Pesticide Development

The structural characteristics of thiazole compounds make them suitable for developing new pesticides. Studies have shown that thiazole derivatives can act as effective fungicides and insecticides. For instance, a derivative demonstrated significant efficacy against Phytophthora infestans, the pathogen responsible for late blight in potatoes . This suggests that this compound could be explored further for agricultural applications.

Polymer Chemistry

Thiazole derivatives are being investigated for their potential use in polymer chemistry due to their ability to enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation under thermal stress .

Case Studies

StudyApplicationFindings
Study AAnticancerInduced apoptosis in breast cancer cells; reduced tumor size in vivo
Study BAntimicrobialEffective against S. aureus and C. albicans with significant inhibition zones
Study CAnti-inflammatoryDecreased inflammatory markers in animal models
Study DAgriculturalEffective fungicide against P. infestans

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interaction with DNA: The compound may intercalate with DNA, leading to the inhibition of DNA replication and transcription, which is useful in anticancer applications.

    Modulation of Receptors: It can bind to specific receptors on cell surfaces, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
  • Molecular Formula : C₁₈H₁₅ClN₂O₂S
  • Molecular Weight : 358.84 g/mol
  • CAS Registry Number : 304677-31-4
  • ChemSpider ID : 857123
  • Key Structural Features : A benzamide core substituted with a chlorine atom at the 2-position, linked via an amide bond to a 1,3-thiazole ring. The thiazole moiety is further functionalized with a 4-methoxybenzyl group at the 5-position .

Its structural complexity—combining a thiazole ring, methoxybenzyl group, and chloro-substituted benzamide—suggests multifunctional biological activity.

Structural Analogs and Substitution Patterns

The compound is compared to structurally related benzamide-thiazole hybrids, focusing on substituent variations and their impact on activity (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Benzamide Substituents on Thiazole Molecular Weight Key Targets/Activities
Target Compound (2-Chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide) 2-Cl 5-(4-Methoxybenzyl) 358.84 Under investigation
2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide 2-Cl (Acetamide) 5-(4-Methylbenzyl) 293.79 Not reported
4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide 4-Cl 5-(2-Chlorobenzyl) 363.26 Collision studies
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) 2-Acetyloxy 5-Nitro 307.28 Antiparasitic (PFOR inhibitor)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂ 4-(4-Methoxy-3-methylphenyl) 418.84 Unknown

Key Observations :

  • Thiazole Modifications : The 5-(4-methoxybenzyl) group in the target compound distinguishes it from analogs with nitro (nitazoxanide) or halobenzyl (CID 988260) substituents, which may influence solubility and target selectivity.
Enzyme Inhibition Potential
  • h-NTPDase Inhibition : Sulfamoyl benzamide derivatives, such as 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), exhibit sub-micromolar IC₅₀ values against h-NTPDases. The target compound’s 4-methoxybenzyl-thiazole moiety may similarly enhance interactions with enzyme active sites .
  • P2X7 Receptor Antagonism : A structurally distinct analog, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide , demonstrates potent CNS penetration and P2X7 antagonism. The absence of a pyrimidine substituent in the target compound suggests divergent receptor selectivity .
Antifungal and Antiparasitic Activity
  • 1,3,4-Oxadiazole Derivatives: Compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide) show antifungal activity via thioredoxin reductase inhibition.
  • Nitazoxanide : The nitro-thiazole group in nitazoxanide is critical for PFOR enzyme inhibition in anaerobic pathogens. While the target compound lacks a nitro group, its 4-methoxybenzyl substituent may compensate through hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Thiazole Substituents : Analogs with bulkier aryl groups (e.g., 4-methylphenyl in LMM5 ) exhibit enhanced antifungal activity, suggesting that the 4-methoxybenzyl group in the target compound may optimize steric and electronic interactions .
  • Benzamide Halogenation : Chlorine at the 2-position (as in the target compound) is associated with improved metabolic stability compared to nitro or acetyloxy groups, as seen in nitazoxanide .

Biological Activity

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H15ClN2O2SC_{18}H_{15}ClN_{2}O_{2}S with a molecular weight of 354.84 g/mol. The compound features a thiazole ring and a methoxy-substituted phenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including:

1. Anticancer Activity
Thiazole derivatives have shown promising anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methoxy on the phenyl ring has been linked to increased activity against cancer cells. A study reported an IC50 value of 1.61 µg/mL for a related thiazole compound against cancer cell lines, indicating strong potential for further development .

2. Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus epidermidis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

3. Antidiabetic Potential
Recent studies have highlighted the antidiabetic effects of thiazole derivatives. For example, certain thiazoles have been shown to enhance insulin sensitivity and lower blood glucose levels in diabetic models, suggesting that this compound may possess similar effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components:

Structural Feature Effect on Activity
Methoxy Group on Phenyl RingIncreases anticancer activity
Thiazole RingEssential for cytotoxic and antimicrobial effects
Chlorine SubstitutionMay enhance binding affinity to target proteins

The presence of the methoxy group is particularly important as it enhances lipophilicity and facilitates better interaction with biological targets.

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested against human glioblastoma U251 cells, showing significant growth inhibition with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Research : A study evaluating various thiazole derivatives found that some exhibited comparable antimicrobial activity to established antibiotics, suggesting potential for development as new antimicrobial agents .

Q & A

Synthesis & Reaction Optimization

Basic: Q. Q1. What are the key steps for synthesizing 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide? The synthesis involves coupling a thiazole precursor (e.g., 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine) with 2-chlorobenzoyl chloride. Critical steps include:

  • Acylation : Conducted in pyridine to neutralize HCl byproducts .
  • Purification : Use column chromatography or recrystallization (e.g., methanol) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane systems tracks reaction progress .

Advanced: Q. Q2. How can regioselectivity challenges in thiazole functionalization be addressed? Regioselectivity issues may arise during precursor synthesis. Strategies include:

  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy group’s electron-donating nature) on reaction pathways .
  • Crystallographic validation : Use SHELXL to resolve ambiguities in intermediate structures, ensuring correct regiochemistry .

Structural Characterization

Basic: Q. Q3. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and confirms amide bond formation .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimers) .

Advanced: Q. Q4. How do crystal packing forces influence the compound’s observed structure? Intermolecular interactions (e.g., C–H⋯F/O hydrogen bonds) dictate packing motifs. For example, centrosymmetric dimers formed via N1–H1⋯N2 interactions can lead to discrepancies between solution (NMR) and solid-state (X-ray) data . Hirshfeld surface analysis quantifies these interactions and guides polymorph screening .

Biological Evaluation

Basic: Q. Q5. What assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, using spectrophotometric NADH oxidation assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative potential .

Advanced: Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., hydroxyl) groups to modulate electronic properties and binding affinity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as the thiazole nitrogen’s role in hydrogen bonding with PFOR’s active site .

Data Analysis & Contradictions

Advanced: Q. Q7. How to resolve discrepancies between NMR and X-ray data?

  • Variable-temperature NMR : Detects conformational flexibility (e.g., rotational isomerism of the benzamide group) that may not persist in crystals .
  • Solid-state NMR : Cross-validates crystallographic data by probing local electronic environments in the lattice .

Computational Modeling

Advanced: Q. Q8. What computational methods predict the compound’s reactivity and stability?

  • DFT/Molecular dynamics : Simulate hydrolysis pathways of the amide bond under physiological pH conditions .
  • QM/MM simulations : Model interactions with biological targets (e.g., PFOR’s flavin cofactor) to optimize binding kinetics .

Comparative Studies

Advanced: Q. Q9. How does this compound compare to structurally similar benzamide-thiazole hybrids?

  • Electronic effects : The 4-methoxy group enhances solubility but reduces electrophilicity compared to chloro-substituted analogs .
  • Bioactivity : Thiazole derivatives with bulkier substituents (e.g., phenyl vs. methyl) show improved enzyme inhibition but reduced membrane permeability .

Scale-Up Challenges

Advanced: Q. Q10. What strategies mitigate side reactions during large-scale synthesis?

  • Flow chemistry : Minimizes exothermic side reactions (e.g., dimerization) by controlling residence time and temperature .
  • Process analytical technology (PAT) : In-line IR spectroscopy monitors reaction progression in real time, enabling rapid optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.